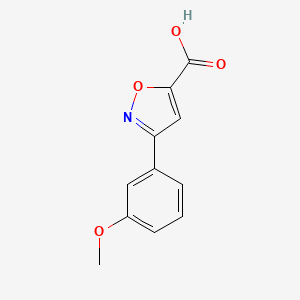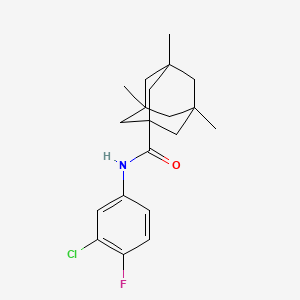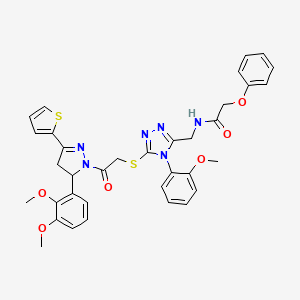![molecular formula C12H22N2O2 B2549015 tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2230803-05-9](/img/structure/B2549015.png)
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate, also known as TAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAC belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement that imparts them with interesting properties.
Aplicaciones Científicas De Investigación
Tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has also been investigated for its anti-inflammatory and anti-tumor properties.
In material science, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been used as a building block for the synthesis of spirocyclic polymers and dendrimers. These materials have shown promising applications in drug delivery, sensing, and catalysis.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is not yet fully understood. However, studies have suggested that tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been shown to have biochemical and physiological effects in various studies. In a study conducted on rats, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate was found to improve cognitive function and memory retention. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has also been shown to have anti-inflammatory and anti-tumor properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is its ease of synthesis, which makes it readily available for research purposes. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has limited solubility in water, which can make it challenging to use in aqueous solutions. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
For research on tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate include investigating its potential as a drug candidate and exploring its use in material science.
Métodos De Síntesis
The synthesis of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves the reaction of tert-butyl 6-bromo-1-azaspiro[3.3]heptane-1-carboxylate with ammonia in the presence of a palladium catalyst. This reaction results in the formation of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate as a white solid. The purity and yield of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate can be improved by recrystallization and chromatographic purification methods.
Propiedades
IUPAC Name |
tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPOTFXTPKCHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)





![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)